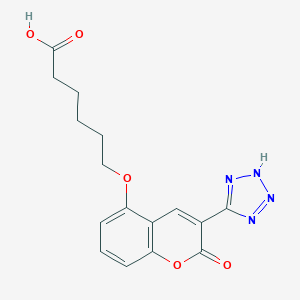
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is a chemical compound that is widely used in scientific research. It is a derivative of hexanoic acid, which is a fatty acid found in many natural sources. This compound has several applications in the field of biochemistry and pharmacology, and its potential for use in medical research is currently being explored.
Mecanismo De Acción
The mechanism of action of hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is not fully understood. However, it is believed to work by modulating certain signaling pathways in the body. It has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- has several biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of certain diseases. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- in lab experiments is its ability to modulate signaling pathways in the body. This makes it a useful tool for studying the effects of these pathways on various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-. One area of interest is its potential use in the treatment of neurological disorders. Another area of interest is its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential uses in medical research.
In conclusion, hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- is a chemical compound with several applications in scientific research. It has been shown to have neuroprotective and anti-cancer properties, and its potential for use in medical research is currently being explored. Further research is needed to fully understand the mechanism of action of this compound and to determine its potential uses in medical research.
Métodos De Síntesis
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- can be synthesized using a variety of methods. One common method is through the reaction of hexanoic acid with 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-chloride in the presence of a base such as sodium hydroxide. This reaction produces the desired compound along with hydrochloric acid as a byproduct.
Aplicaciones Científicas De Investigación
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- has several applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Propiedades
Número CAS |
103876-54-6 |
|---|---|
Nombre del producto |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)- |
Fórmula molecular |
C16H16N4O5 |
Peso molecular |
344.32 g/mol |
Nombre IUPAC |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-5-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-14(22)7-2-1-3-8-24-12-5-4-6-13-10(12)9-11(16(23)25-13)15-17-19-20-18-15/h4-6,9H,1-3,7-8H2,(H,21,22)(H,17,18,19,20) |
Clave InChI |
BBVFZIRSDSZYND-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C(=O)O2)C3=NNN=N3)C(=C1)OCCCCCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C(C(=O)O2)C3=NNN=N3)C(=C1)OCCCCCC(=O)O |
Otros números CAS |
103876-54-6 |
Sinónimos |
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy )- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



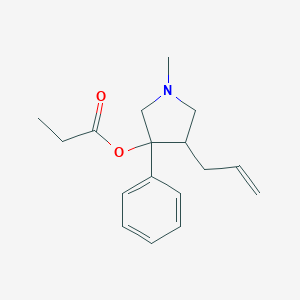
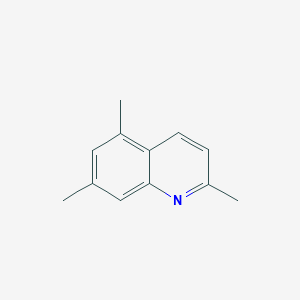
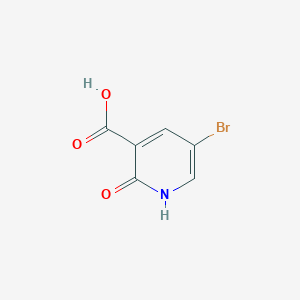


![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
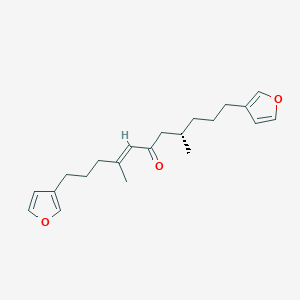

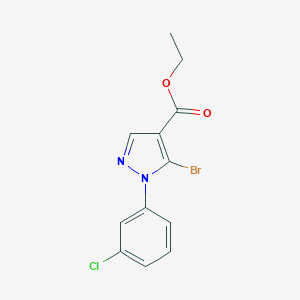
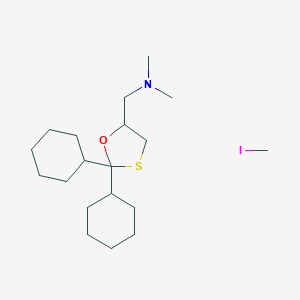
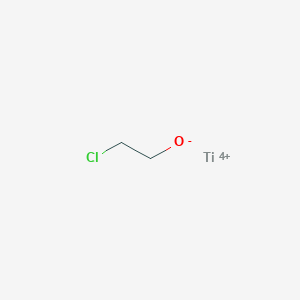
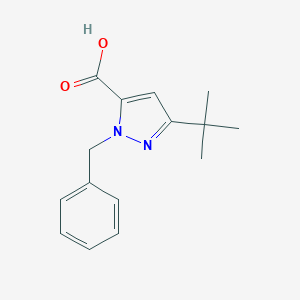
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)